molecular formula C5H6N2S2 B12919350 5-Methyl-1,4-dihydropyrazine-2,3-dithione CAS No. 87256-74-4

5-Methyl-1,4-dihydropyrazine-2,3-dithione

Cat. No.: B12919350
CAS No.: 87256-74-4
M. Wt: 158.2 g/mol
InChI Key: RHKIIBWXBRKZSF-UHFFFAOYSA-N
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Description

5-Methyl-1,4-dihydropyrazine-2,3-dithione is an organic compound with the molecular formula C5H6N2S2 It is a derivative of pyrazine, characterized by the presence of two sulfur atoms and a methyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-dihydropyrazine-2,3-dithione typically involves the reaction of 2,3-dichloropyrazine with sodium sulfide in the presence of a suitable solvent. The reaction conditions often include heating the mixture to facilitate the substitution of chlorine atoms with sulfur atoms, resulting in the formation of the dithione compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-dihydropyrazine-2,3-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted pyrazine derivatives.

Scientific Research Applications

5-Methyl-1,4-dihydropyrazine-2,3-dithione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-dihydropyrazine-2,3-dithione involves its interaction with various molecular targets and pathways. The compound’s dithione group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,4-dihydropyrazine-2,3-dithione is unique due to its specific combination of sulfur atoms and a methyl group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

87256-74-4

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

5-methyl-1,4-dihydropyrazine-2,3-dithione

InChI

InChI=1S/C5H6N2S2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9)

InChI Key

RHKIIBWXBRKZSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=S)C(=S)N1

Origin of Product

United States

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